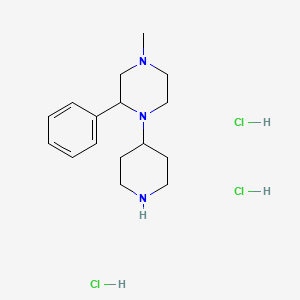
Acide (4-(butylcarbamoyl)-3-fluorophényl)boronique
Vue d'ensemble
Description
(4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C11H15BFNO3 and its molecular weight is 239.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications des acides boroniques dans la détection
Les acides boroniques sont connus pour leur capacité à former des complexes covalents réversibles avec les sucres et autres diols, ce qui les rend utiles dans le développement de capteurs. Par exemple, ils peuvent être utilisés pour créer des capteurs fluorescents pour détecter des catécholamines comme la dopamine .
Applications dans la détection des glucides
Les propriétés uniques des acides boroniques leur permettent d'interagir avec les glucides, ce qui est important pour les applications biomédicales. Les chercheurs explorent des moyens de développer des capteurs sélectifs pour les saccharides en raison de leur complexité .
Chimie click et acides boroniques
Les acides boroniques jouent un rôle dans les réactions de chimie click, largement utilisées dans la découverte de médicaments et la science des matériaux. Cependant, ces réactions peuvent présenter des défis, tels que la dégradation de l'acide boronique catalysée par le cuivre .
Mécanisme D'action
Target of Action
Boronic acids are known to interact with proteins and enzymes, often acting as reversible covalent inhibitors .
Mode of Action
Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols . This property allows boronic acids to interact with biological molecules possessing polyhydroxy motifs .
Biochemical Pathways
Boronic acids have been used in various areas ranging from biological labeling, protein manipulation and modification, to the development of therapeutics .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of boronic acids can vary widely depending on their specific structures .
Result of Action
Boronic acids have been used in various applications, including as reversible covalent inhibitors, which can block the activity of target proteins or enzymes .
Action Environment
The reactivity of boronic acids can be influenced by factors such as ph and the presence of diols .
Propriétés
IUPAC Name |
[4-(butylcarbamoyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-2-3-6-14-11(15)9-5-4-8(12(16)17)7-10(9)13/h4-5,7,16-17H,2-3,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJLGEGFWPWWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NCCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660177 | |
| Record name | [4-(Butylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-17-5 | |
| Record name | B-[4-[(Butylamino)carbonyl]-3-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Butylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]piperidine-1-carboxylate](/img/structure/B1522096.png)
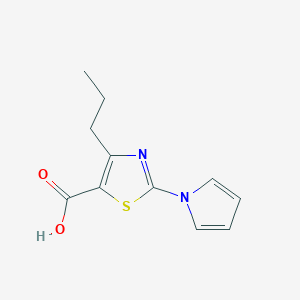
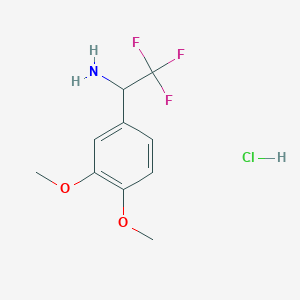
![1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B1522099.png)
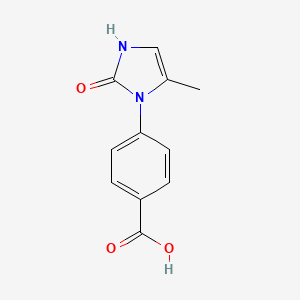
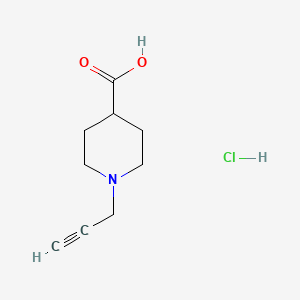
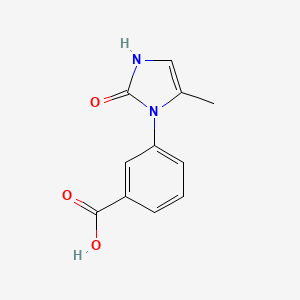
![1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B1522108.png)


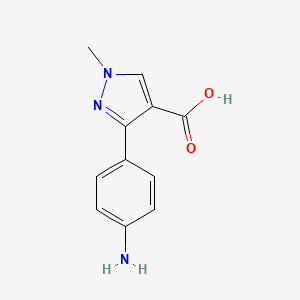
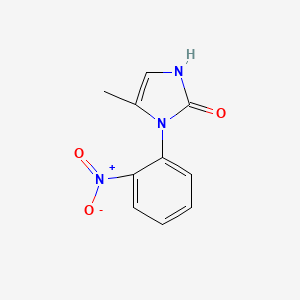
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1522117.png)
